molecular formula C12H17N3 B1417764 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine CAS No. 7031-53-0

2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine

Cat. No.: B1417764
CAS No.: 7031-53-0
M. Wt: 203.28 g/mol
InChI Key: FYXUYWWJKLWESE-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit the enzyme tubulin polymerization, which is crucial for cell division . Additionally, this compound may interact with DNA and RNA, affecting their synthesis and function . These interactions highlight the compound’s potential as an anticancer and antimicrobial agent.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis . These effects underscore the compound’s potential therapeutic applications in treating cancer and infectious diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to tubulin, preventing its polymerization and thereby inhibiting cell division . This mechanism is similar to that of other benzimidazole derivatives used as anticancer agents. Additionally, this compound may interact with nucleic acids, leading to the inhibition of DNA and RNA synthesis . These interactions contribute to the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell division and microbial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation and elimination from the body . Additionally, the compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles, such as the nucleus, where it can interact with nucleic acids . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-7(2)11(13)12-14-9-5-4-8(3)6-10(9)15-12/h4-7,11H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXUYWWJKLWESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655951
Record name 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-53-0
Record name 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.